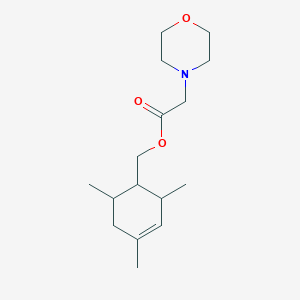
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate, also known as TMA-4, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate is not fully understood. It is believed to work by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It may also have an effect on glutamate and GABA neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It may also cause pupil dilation and muscle tension. In addition, it has been shown to have an effect on mood, cognition, and perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate in lab experiments is that it is relatively easy to synthesize. It may also be useful in studying the effects of serotonin, dopamine, and norepinephrine on the brain. However, one limitation is that it is a psychoactive substance and may have unwanted effects on the subjects being studied.
Orientations Futures
There are a number of future directions for the study of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate. One area of research could be in the development of new treatments for depression and anxiety. Another area of research could be in the development of new cognitive enhancers. Additionally, this compound could be studied further to better understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 3,4,5-trimethoxyphenyl-2-nitropropene. This compound is then reduced using sodium borohydride to form 3,4,5-trimethoxyphenyl-2-nitropropane. The nitro group is then reduced using palladium on carbon to form 3,4,5-trimethoxyphenyl-2-propanamine. The final step involves the reaction of 3,4,5-trimethoxyphenyl-2-propanamine with morpholine and acetic acid to form this compound.
Applications De Recherche Scientifique
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate has been studied for its potential therapeutic properties in the treatment of depression, anxiety, and other mental health disorders. It has also been studied for its potential use as a cognitive enhancer and as an aid in psychotherapy.
Propriétés
IUPAC Name |
(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-morpholin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-12-8-13(2)15(14(3)9-12)11-20-16(18)10-17-4-6-19-7-5-17/h8,13-15H,4-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLFTWYOAWGKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1COC(=O)CN2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
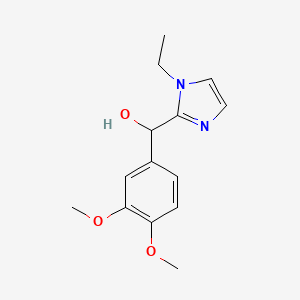
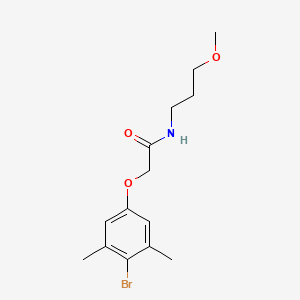
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)

![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)

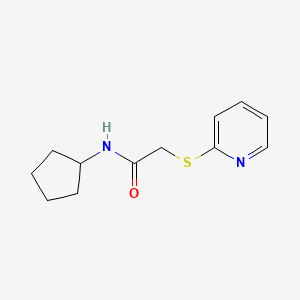
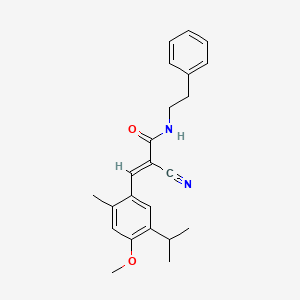
![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
